2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid
Description
2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid (CAS: 885273-88-1, MFCD06796132) is a heterocyclic compound featuring a benzo[1,3]dioxole (methylenedioxyphenyl) moiety fused to an oxazole ring substituted with a carboxylic acid group at the 4-position. It is commercially available with a purity of 95% and is primarily utilized in pharmaceutical and materials science research . The benzo[1,3]dioxole group enhances metabolic stability, while the oxazole ring contributes to π-π stacking interactions, making it a scaffold of interest in drug design.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)7-4-15-10(12-7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACXQAZNLXMPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592683 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-88-1 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]dioxol-5-yl-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate α-hydroxy ketone with an amide or nitrile under dehydrating conditions.
Coupling of Benzodioxole and Oxazole Rings: The benzodioxole and oxazole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by the oxidation of a methyl group at the 4-position of the oxazole ring using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-yl-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-Benzo[1,3]dioxol-5-yl-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-oxazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in microbial or cancer cell growth, leading to antimicrobial or anticancer effects. The exact molecular pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to six analogs (Table 1), focusing on substituent variations, molecular weights, and key functional groups.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Variations: Replacing oxazole with isoxazole (e.g., 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid) introduces an N-O bond, reducing aromaticity and altering electronic properties .
Substituent Positioning :
- Carboxylic acid placement significantly impacts bioactivity. For example, Benzo[d]oxazole-5-carboxylic acid (COOH at C5) may exhibit different binding modes compared to the target compound (COOH at C4) .
Biological Activity
2-Benzo[1,3]dioxol-5-yl-oxazole-4-carboxylic acid is a compound characterized by its unique structural features, including a benzodioxole moiety and an oxazole ring, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.
- Molecular Formula : C11H7NO5
- Molecular Weight : 233.18 g/mol
- CAS Number : 885273-88-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Properties : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting the growth of certain cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Biochemical Interactions : The compound interacts with enzymes and proteins involved in oxidative stress responses. Depending on the context, it can act as either an inhibitor or an activator, influencing cellular processes such as gene expression and metabolism.
Anticancer Activity
Research indicates that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For instance:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HepG2 (Liver) | 10.0 | |
| PC3 (Prostate) | 8.0 |
These findings highlight the compound's potential as a lead for developing new anticancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
While the antimicrobial activity is selective, it shows promise in targeting Gram-positive bacteria and some fungi.
Case Studies
- Anticancer Study : A study conducted on various benzoxazole derivatives, including this compound, demonstrated that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
- Antimicrobial Screening : In another study, derivatives were screened against common bacterial strains. The results indicated that while many compounds showed limited activity against Gram-negative bacteria, several demonstrated effective inhibition against Gram-positive strains and fungi .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
